molecular formula C11H8ClN3 B3043953 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile CAS No. 959573-11-6

3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile

Cat. No. B3043953
CAS RN: 959573-11-6
M. Wt: 217.65 g/mol
InChI Key: BJXBZMXJVYRBHY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPPA and has a molecular formula of C10H7ClN2. CPPA is a white to light yellow crystalline powder that is soluble in organic solvents such as DMSO and ethanol. In

Scientific Research Applications

Nonlinear Optics

The compound has been studied for its potential applications in nonlinear optics . The static and dynamic polarizability of the compound are found to be many-fold higher than that of urea . This suggests that the compound could be used in devices that require high polarizability, such as optical switches, optical logic devices, memory devices, and signal processing devices .

Second Harmonic Generation

The compound has been confirmed to have potential applications in second harmonic generation . This is a process in which two photons with the same frequency interact with a nonlinear material, combine, and generate a new photon with twice the energy of the initial photons . This property could be used in various applications, including laser frequency conversion, optical data storage, and microscopy .

Third Harmonic Generation

The compound has also been studied for its potential applications in third harmonic generation . This is a nonlinear optical process where three photons are combined to generate one photon with thrice the energy . This property could be used in microscopy, biomedical imaging, and materials characterization .

Drug Discovery

The compound is a versatile chemical that can be used in scientific research for a wide range of applications, including drug discovery . The presence of functional groups like Chlorophenyl and Nitrobenzyl in the compound suggests potential areas for investigation in drug design.

Material Synthesis

The compound can also be used in material synthesis . Its unique chemical structure and properties could be leveraged to synthesize new materials with desired characteristics.

Biological Studies

The compound can be used in biological studies . It could serve as a starting point for the synthesis of biologically active compounds, or be used to study biological processes at the molecular level.

properties

IUPAC Name

2-[3-(4-chlorophenyl)pyrazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c12-10-3-1-9(2-4-10)11-5-7-15(14-11)8-6-13/h1-5,7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXBZMXJVYRBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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